Head-to-Head Comparison of FP Receptor Binding Affinity: 15(S)-Latanoprost vs. Latanoprost Acid
In a direct comparative binding assay using the cat iris sphincter muscle, a model tissue relevant to ocular pharmacology, the free acid form of 15(S)-latanoprost demonstrates significantly lower affinity for the FP prostanoid receptor than the free acid of the parent compound, latanoprost. The IC50 value for 15(S)-latanoprost was determined to be 24 nM, whereas latanoprost exhibited a 6.7-fold higher affinity with an IC50 of 3.6 nM .
| Evidence Dimension | FP Prostanoid Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 24 nM |
| Comparator Or Baseline | Latanoprost (free acid): 3.6 nM |
| Quantified Difference | 6.7-fold lower affinity |
| Conditions | Cat iris sphincter muscle FP receptor binding assay |
Why This Matters
This 6.7-fold difference in binding affinity is a definitive, quantifiable justification for distinguishing 15(S)-latanoprost as the 'less active C-15 isomer' and validates its use as a specific analytical impurity marker rather than a therapeutically interchangeable compound.
